CID 71445868
Description
Properties
CAS No. |
923257-59-4 |
|---|---|
Molecular Formula |
NaOSiSn |
Molecular Weight |
185.78 g/mol |
InChI |
InChI=1S/Na.O.Si.Sn |
InChI Key |
IWYHFEYNFNOENI-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Na].[Si] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71445868 involves multiple steps, including the use of specific reagents and catalysts. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the highest yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure consistency and safety. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
CID 71445868 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
CID 71445868 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of CID 71445868 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Limitations in the Provided Evidence
Key findings from the evidence include:
- discusses betulin-derived inhibitors (e.g., CID 10153267, 3-O-caffeoyl betulin) and other substrates like taurocholic acid (CID 6675) and DHEAS (CID 12594) .

Suggested Approach for Future Research
To address this gap, the following steps are recommended based on methodologies from the evidence:
a. Structural Analysis
- Use PubChem or ChemSpider to retrieve the 2D/3D structure of CID 71445868. Compare its functional groups, stereochemistry, and molecular weight with compounds in the evidence (e.g., betulin derivatives or oscillatoxin analogs).
- For example, betulin derivatives (CID 72326, CID 64971) share a pentacyclic triterpenoid backbone, while oscillatoxin analogs (CID 185389) are polyketide derivatives .
b. Functional and Pharmacological Comparison
- If this compound is a betulin analog, compare its inhibitory activity (e.g., IC₅₀ values) against substrates like taurocholic acid (CID 6675) or DHEAS (CID 12594) using assays described in .
- If it is a toxin analog, evaluate its bioactivity against oscillatoxin D (CID 101283546) in cytotoxicity or ion-channel modulation assays .
c. Data Presentation
A hypothetical comparison table could be structured as follows (if data were available):
| Compound (CID) | Class | Molecular Weight | Key Functional Groups | Reported Activity |
|---|---|---|---|---|
| This compound | [Unknown] | [Unknown] | [Unknown] | [Unknown] |
| Betulin (CID 72326) | Triterpenoid | 442.7 g/mol | Hydroxyl groups | Antiviral, anti-inflammatory |
| 3-O-Caffeoyl betulin (CID 10153267) | Modified triterpenoid | 644.9 g/mol | Caffeoyl ester | Enhanced cytotoxicity |
| 30-Methyl-oscillatoxin D (CID 185389) | Polyketide | [Unknown] | Methylated lactone ring | Cytotoxic, ion-channel inhibition |
Critical Considerations
- Structural Overlaps : If this compound shares a backbone with betulin or oscillatoxin derivatives, molecular docking or 3D alignment studies (as shown in , Figure 8) could reveal binding affinity differences .
- Synthetic Accessibility : Compare synthetic routes for this compound with those of similar compounds. For instance, betulin derivatives are often modified via esterification or oxidation .
- Toxicity and Selectivity : Cross-reference toxicity profiles using databases like ChEMBL or ToxCast, if available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

